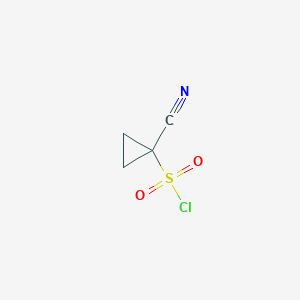
1-Cyanocyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyanocyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C4H4ClNO2S. It is a versatile chemical used in various fields of scientific research and industrial applications. This compound is known for its reactivity and ability to undergo a wide range of chemical transformations, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyanocyclopropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-cyanocyclopropane with chlorosulfonic acid. This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield. Another method involves the use of disulfides and thiols in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow protocols. These methods provide better control over reaction parameters and improve safety by circumventing thermal runaway. The use of continuous flow reactors allows for high space-time yields and efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyanocyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and sulfonic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ions are commonly used in substitution reactions with this compound.
Oxidative Chlorination: 1,3-dichloro-5,5-dimethylhydantoin (DCH) is used as a reagent for oxidative chlorination in the synthesis of sulfonyl chlorides.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols and phenols.
Sulfonic Acids: Formed by the reaction with water or other nucleophiles.
Applications De Recherche Scientifique
1-Cyanocyclopropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-cyanocyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The compound undergoes nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile, forming a new chemical bond. This reactivity is due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable products .
Comparaison Avec Des Composés Similaires
- 1-Methylcyclopropane-1-sulfonyl chloride
- 2-Methoxyethane-1-sulfonyl chloride
- Azepane-1-sulfonyl chloride
- 3-Methyl-butane-1-sulfonyl chloride
- 1-Benzothiophene-3-sulfonyl chloride
Uniqueness: 1-Cyanocyclopropane-1-sulfonyl chloride is unique due to its cyano group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it a valuable compound for specific synthetic applications where the cyano group plays a crucial role in the desired chemical transformations .
Propriétés
IUPAC Name |
1-cyanocyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S/c5-9(7,8)4(3-6)1-2-4/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZPGLGKJDSUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
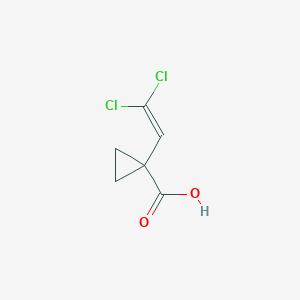
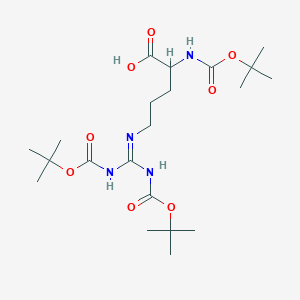
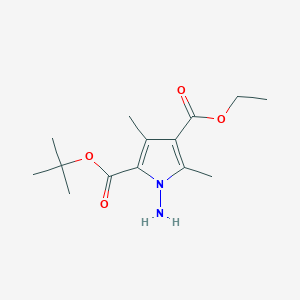

![(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine](/img/structure/B12821870.png)
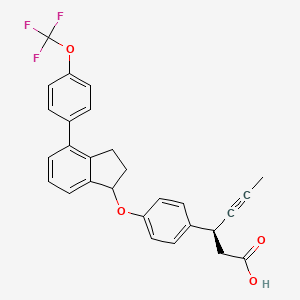
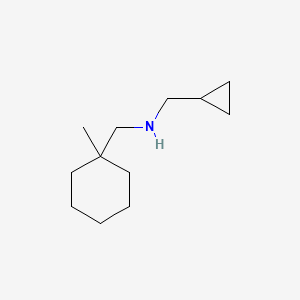
![Naphtho[2,3-b]benzofuran-3-ylboronicacid](/img/structure/B12821900.png)
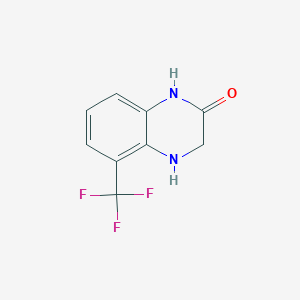
![(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12821922.png)
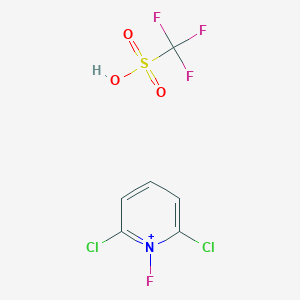
![(1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12821939.png)

![5,6,7,8-Tetrahydrobenzothiopheno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12821945.png)
